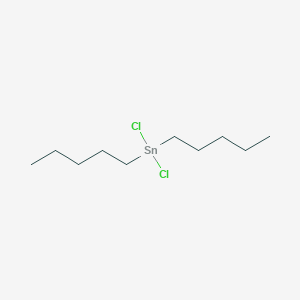
Yttrium oxide
Übersicht
Beschreibung
Yttrium Oxide, also known as Yttria, is a chemical compound made up of yttrium and oxygen. Its chemical formula is Y2O3. This inorganic compound is an air-stable, white solid substance . It is widely used as a host material for a variety of rare-earth dopants, biological imaging, and photodynamic therapies .
Synthesis Analysis
Yttrium Oxide can be synthesized using various methods. Crystallite sizes of the yttria synthesized using various precipitating agents have been studied . Phase structure analysis of Y2O3 was carried out in a wide range of Bragg angle 2θ range with a step size of 0.02° and a counting time of 80 s per step by X-ray diffraction .
Molecular Structure Analysis
The microstructure and electronic properties of Yttrium Oxide doped with Cerium have been investigated based on the CALYPSO structure search method in conjunction with density functional theory calculations . The crystallographic symmetry of Y2O3 changes from cubic to rhombohedral when the impurity Ce3+ is doped into the host crystal .
Chemical Reactions Analysis
Yttrium Oxide nanoparticles have been synthesized using various methods and their chemical reactions have been studied .
Physical And Chemical Properties Analysis
Yttrium Oxide has a high melting point (2450°C), chemical stability, low coefficient of thermal expansion, high transparency for both visible (70%) and infrared (60%) light, low cut off energy of photons . It exhibits a hardness of 8.5 on the Mohs scale, which is comparable to topaz .
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Yttrium oxide nanoparticles have been used in various biomedical applications due to their unique physiochemical properties . They are used as a host material for a variety of rare-earth dopants, biological imaging, and photodynamic therapies . They also have attractive antibacterial and antioxidant properties .
Biosensors
Yttrium oxide has been used in the development of biosensors . Its higher dielectric constant and thermal stability make it suitable for this application .
Bioimaging
Yttrium oxide nanoparticles are used in bioimaging . They can be used for fluorescence imaging, which is a technique used to visualize cellular and sub-cellular structures within living systems .
Cancer Therapy
Yttrium oxide nanoparticles have been used in cancer therapy . They can be used in photodynamic therapies, which is a type of treatment that uses light-sensitive compounds to destroy cancer cells .
Optoelectronic Fields
Yttrium oxide has been used in the optoelectronic fields . It can be used as a polarizer, phosphor, and laser host material .
Microwave Filters
Yttrium iron garnets, which are derived from yttrium oxide, are used as powerful microwave filters . This application takes advantage of the unique magnetic properties of yttrium iron garnets .
Fluorescent Lamps
The property of red light emission of yttrium oxide is used in making fluorescent lamps . This is due to the unique luminescent properties of yttrium oxide .
UV Protection
Yttrium oxide nanoparticles are used as additives in the coatings used in high-temperature applications, paints, and plastics for guarding against UV degradation . This application takes advantage of the UV-absorbing properties of yttrium oxide .
Wirkmechanismus
Target of Action
Yttrium oxide (Y2O3) is a rare earth metal oxide that has been used in various technical applications due to its higher dielectric constant and thermal stability . It is widely used as a host material for a variety of rare-earth dopants, biological imaging, and photodynamic therapies . It has also been used as a polarizer, phosphor, laser host material, and in the optoelectronic fields for cancer therapy, biosensor, and bioimaging .
Mode of Action
Yttrium oxide nanoparticles interact with their targets in a variety of ways. For instance, they have been shown to exhibit bacteriostatic effects against gram-negative bacteria, attributed to their effectiveness against strains with thinner cell walls . In the field of optoelectronics, yttrium oxide’s interaction with light makes it a valuable component in devices such as lasers .
Pharmacokinetics
The pharmacokinetics of yttrium oxide, particularly in nanoparticle form, is a complex process that depends on various factors such as size, shape, and surface properties of the nanoparticles . .
Result of Action
The result of yttrium oxide’s action can vary depending on its application. For instance, in biomedical applications, yttrium oxide nanoparticles have shown potential antioxidant, anti-inflammatory, and anti-fibrotic effects against chronic pancreatitis . In optoelectronic applications, yttrium oxide can enhance the performance of devices such as lasers .
Action Environment
The action of yttrium oxide can be influenced by various environmental factors. For instance, the stability of yttrium oxide nanoparticles in biological systems can be affected by factors such as pH and presence of proteins . In technical applications, factors such as temperature and pressure can influence the performance of yttrium oxide .
Safety and Hazards
Zukünftige Richtungen
Yttrium Oxide continues to be a topic of extensive research due to its unique properties and potential future applications. For example, researchers are investigating its use in advanced ceramics, particularly in high-temperature applications. It is also being studied for potential uses in energy storage devices and fuel cells .
Eigenschaften
IUPAC Name |
oxygen(2-);yttrium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Y/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDFQVOCFDJEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Y+3].[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Y2O3, O3Y2 | |
| Record name | yttria | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttria | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Yttrium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Yttrium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051573 | |
| Record name | Yttrium oxide (Y2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.810 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White solid insoluble in water; [Sax] | |
| Record name | Yttrium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2050 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Yttrium oxide | |
CAS RN |
1314-36-9, 11130-29-3 | |
| Record name | Yttria | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011130293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Yttrium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yttrium oxide (Y2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Yttrium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTRIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8071685XT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)

